Methyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Methyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic small molecule characterized by a fused tetrahydrobenzo[b]thiophene core modified with a piperidine-4-carboxamido group and a 4-fluorophenylsulfonyl substituent. Its synthesis typically involves multi-step organic reactions, including sulfonylation, amidation, and esterification, as highlighted in recent advancements in bioactive compound synthesis .
Properties
IUPAC Name |
methyl 2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O5S2/c1-14-3-8-18-19(13-14)32-22(20(18)23(28)31-2)25-21(27)15-9-11-26(12-10-15)33(29,30)17-6-4-16(24)5-7-17/h4-7,14-15H,3,8-13H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYQJTNNWLSRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS Number: 923508-64-9) is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Molecular Formula : C23H27FN2O5S2
- Molecular Weight : 494.6 g/mol
- Functional Groups : The presence of a sulfonyl group, piperidine ring, and a tetrahydrobenzo[b]thiophene moiety contributes to its biological activity.
The biological effects of this compound are believed to arise from its interaction with specific molecular targets. The sulfonamide group is known for its role in enzyme inhibition and antimicrobial activity. The piperidine moiety is often associated with various pharmacological effects, including analgesic and anti-inflammatory properties.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In studies evaluating antibacterial efficacy against various strains, derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Important for neurotransmission; compounds with similar structures have shown promising AChE inhibitory activity.
- Urease : Compounds have demonstrated strong urease inhibition with IC50 values significantly lower than standard drugs .
Analgesic Activity
In studies using the "hot plate" method on mice, derivatives of related compounds exhibited analgesic effects that surpassed those of standard analgesics like metamizole . This suggests potential applications in pain management.
Case Studies and Research Findings
- Study on Analgesic Activity :
- Antibacterial Screening :
- Enzyme Inhibition Studies :
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural Comparison
The compound’s structural uniqueness lies in its hybrid architecture, combining a tetrahydrobenzo[b]thiophene moiety with a sulfonylated piperidine carboxamide. Key comparisons include:
Table 1: Structural Features of Analogous Compounds
Key Observations :
- Unlike macrolide-based analogs (e.g., Rapa, Compounds 1 and 7), the target compound lacks a macrocyclic ring but shares sulfonamide and ester functional groups, which are critical for solubility and target binding .
Physicochemical and Spectroscopic Comparisons
Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for structural elucidation. For example, in macrolide analogs (Compounds 1 and 7), distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36) were linked to substituent-induced electronic changes . For the target compound:
Table 2: NMR Chemical Shifts (Hypothetical Data)
| Proton Position | Target Compound (ppm) | Non-Fluorinated Analog (ppm) | Difference (Δ ppm) |
|---|---|---|---|
| Piperidine Hα | 3.85 | 3.78 | +0.07 |
| Sulfonyl Adjacent Hβ | 7.62 | 7.55 | +0.07 |
| Thiophene Hγ | 6.95 | 6.90 | +0.05 |
Analysis :
- The fluorine atom’s electron-withdrawing effect in the target compound deshields adjacent protons, increasing chemical shifts compared to non-fluorinated analogs. This aligns with trends observed in sulfonamide-containing compounds .
Bioactivity and Functional Comparison
While direct bioactivity data for the target compound is scarce, insights can be extrapolated from structurally related molecules:
Table 3: Bioactivity Profiles of Selected Analogs
Key Findings :
Q & A
Q. What synthetic strategies are recommended for constructing the tetrahydrobenzo[b]thiophene core in this compound?
The tetrahydrobenzo[b]thiophene core can be synthesized via multicomponent reactions or cyclization strategies. For example, palladium-catalyzed cross-coupling reactions using benzo[b]thiophene-2-boronic acid pinacol ester (as in ) enable efficient coupling with piperidine intermediates. Key steps include:
Q. Which analytical techniques are critical for assessing purity and structural integrity?
- HPLC : Utilize sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) with methanol (65:35) as the mobile phase for resolving stereoisomers or impurities .
- NMR spectroscopy : Assign δH and δC values for diagnostic protons (e.g., tetrahydrobenzo[b]thiophene methyl groups at ~1.98–2.02 ppm and aromatic protons at ~7.3–7.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., calculated [M+H]⁺ = 388.1342; observed = 388.1344) .
Advanced Research Questions
Q. How can palladium-catalyzed reactions be optimized for introducing the 4-fluorophenylsulfonyl group?
- Ligand selection : Phosphine ligands (e.g., PA-Ph) improve reaction efficiency by stabilizing Pd intermediates during sulfonylation .
- Substrate activation : Pre-functionalize the piperidine nitrogen with a sulfonyl chloride (e.g., 4-fluorobenzenesulfonyl chloride) under basic conditions (e.g., Et₃N) to enhance electrophilicity .
- Temperature control : Reactions at 65°C minimize side products while maintaining regioselectivity .
Q. What challenges arise in regioselective functionalization of the piperidine ring, and how are they addressed?
- Steric hindrance : The 4-carboxamido group on piperidine can hinder sulfonylation. Mitigation strategies include:
- Competing reactions : Competing N- vs. O-sulfonylation is minimized by employing anhydrous conditions and slow addition of sulfonyl chlorides .
Q. How do reaction conditions influence stereochemical outcomes during carboxamido linkage formation?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor transamidation with retention of configuration, while non-polar solvents (e.g., toluene) may lead to racemization .
- Catalytic asymmetric synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymes (lipases) can enforce enantioselectivity during amide bond formation .
Methodological Insights from Evidence
Critical Data for Structural Confirmation
- ¹³C NMR shifts :
- HRMS accuracy : Δ < 0.5 ppm between calculated and observed values ensures structural fidelity .
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
